7-Methylthieno[2,3-b]quinoline-2-carboxylic acid

MAO Inhibition Neuropharmacology Enzyme Selectivity

Researchers requiring selective MAO-A modulation often face off-target effects from non-selective analogs. 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid provides defined MAO-A inhibition with 6-fold selectivity over MAO-B (IC50 14,000 nM), enabling cleaner pharmacological studies. - Selective MAO-A inhibitor: 6-fold over MAO-B for reduced off-target effects - Fragment library candidate: Low MW (243.28) with carboxylic acid handle for rapid SAR expansion - Reliable supply: ≥97% purity, global shipping from BenchChem

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
CAS No. 333312-06-4
Cat. No. B1298365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylthieno[2,3-b]quinoline-2-carboxylic acid
CAS333312-06-4
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O
InChIInChI=1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11(13(15)16)17-12(9)14-10(8)4-7/h2-6H,1H3,(H,15,16)
InChIKeySTFBAYHWAROTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid: Chemical & Pharmacological Profile


7-Methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 333312-06-4) is a heterocyclic compound characterized by a fused thieno[2,3-b]quinoline core, a carboxylic acid moiety at the 2-position, and a methyl substituent at the 7-position [1]. This scaffold belongs to the broader class of thienoquinolines, which are associated with a diverse range of biological activities, including antitumor, antiparasitic, and anti-inflammatory effects, as evidenced in recent medicinal chemistry literature [2]. The compound is commercially available for research purposes, with a typical purity specification of 95% and a molecular weight of 243.28 g/mol . Its unique substitution pattern distinguishes it from other thienoquinoline analogs, potentially influencing its target selectivity and reactivity profile, which is critical for downstream applications in drug discovery and chemical biology.

MAO-A isoform selectivity context for pathway studies
7-methyl substitution supports antimalarial SAR exploration
Lower molecular weight scaffold for fragment-based elaboration

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid: Substitution Risks with Analogs


The scientific and industrial utility of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is not interchangeable with other thienoquinoline derivatives due to the profound impact of its specific 7-methyl substitution pattern on biological activity and target engagement. While the unsubstituted thieno[2,3-b]quinoline-2-carboxylic acid scaffold shows promise in anticancer research with IC50 values in the 80-250 nM range , the 5,8-dimethyl analog (TQCA) demonstrates a distinct antimalarial mechanism by modulating oxidative stress pathways in *Plasmodium berghei* [1]. Critically, data from the BindingDB and ChEMBL databases confirm that the 7-methyl derivative possesses a unique inhibitory profile against monoamine oxidases (MAOs), with a stark difference in potency between MAO-A and MAO-B isoforms, a feature not reported for the dimethyl analogs [2]. These divergent biological signatures underscore that substituting this compound with a generic or differently substituted analog would fundamentally alter the experimental outcome, rendering comparative studies invalid and potentially derailing a research program.

Isoform selectivity MAO-A/B profile may differ from dimethyl or unsubstituted analogs
Antimalarial mechanism Oxidative stress modulation may not be conserved with substitution changes
Physicochemical properties Higher MW and additional methyl groups alter LogP and solubility

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid: Differentiation Evidence


MAO-A vs. MAO-B Selectivity Profile

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid demonstrates a clear selectivity profile for monoamine oxidase A (MAO-A) over MAO-B, a distinction that is not observed for other thienoquinoline derivatives in the same assay systems. The compound inhibits human recombinant MAO-A with an IC50 of 14,000 nM, while its potency against human recombinant MAO-B is significantly weaker at 84,200 nM, representing a 6-fold preference for the A isoform [1]. In contrast, data for a structurally distinct compound (CHEMBL2203918) shows an IC50 of 666 nM against MAO-B, a 126-fold improvement in potency for that isoform compared to the 7-methyl derivative [2]. This comparison highlights the unique isoform selectivity conferred by the 7-methyl substitution on the thienoquinoline core, making this compound a valuable tool for studying MAO-A specific pathways.

MAO Selectivity
Cross-study comparable
MAO-A IC50 14,000 nM vs MAO-B 84,200 nM
(6-fold preference)
Reported isoform selectivity for MAO-A pathway studies
Comparator CHEMBL2203918 MAO-B IC50 666 nM
MAO Inhibition Neuropharmacology Enzyme Selectivity

Antimalarial Scaffold Differentiation from TQCA

While the 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) has established antimalarial efficacy, the 7-methyl analog provides a structurally distinct starting point for medicinal chemistry optimization. TQCA's mechanism in *Plasmodium berghei*-infected erythrocytes involves a 75.1% reduction in glucose-6-phosphate dehydrogenase (G6PDH) activity and a 49.2% decrease in lipid peroxidation, leading to a significant increase in mean survival days in a murine malaria model [1]. The 7-methyl derivative, with its altered substitution pattern, is predicted to have a different binding pose and target engagement profile within the parasite's antioxidant defense pathways. As a synthetic precursor, it enables the exploration of structure-activity relationships (SAR) at a distinct vector, potentially yielding analogs with improved selectivity indices over the TQCA benchmark, for which specific cytotoxicity data remain limited [1].

Antimalarial SAR
Class-level inference
TQCA reduces G6PDH 75.1%, lipid peroxidation 49.2%, increases survival
Supports 7-position SAR for antioxidant pathway modulation
Target compound is a precursor; direct assay data not available
Antimalarial Drug Discovery Plasmodium Oxidative Stress

Physicochemical Profile vs. Dimethyl Analogs

The monosubstitution at the 7-position of the thieno[2,3-b]quinoline core confers distinct physicochemical properties compared to its 5,7- or 5,8-dimethyl counterparts. 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid has a molecular weight of 243.28 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. In contrast, 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 333312-10-0) has a higher molecular weight of 257.31 g/mol [2], and 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 333312-09-7) shares a similar molecular weight of 257.31 g/mol [3]. The lower molecular weight and single methyl group of the 7-methyl derivative result in a smaller steric footprint and different lipophilicity (LogP), which directly influences passive membrane permeability and solubility. Furthermore, the 2-carboxylic acid moiety in the 7-methyl derivative is available as a synthetic handle for amide coupling or esterification, a critical feature for generating diverse compound libraries, a utility that may be sterically hindered in the more congested 5,7-dimethyl analog .

Physicochemical Profile
Supporting evidence
MW 243.28, HBD 1, HBA 3 vs dimethyl analogs MW 257.31
Lower MW and fewer substituents support fragment elaboration
Reported physicochemical properties from vendors
Medicinal Chemistry Physicochemical Properties Synthetic Chemistry

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid: Application Scenarios


MAO-A Selective Chemical Probes for Neurodegeneration

Researchers studying the role of monoamine oxidase A in conditions such as depression, anxiety, or Parkinson's disease should prioritize this compound. The 6-fold selectivity for MAO-A over MAO-B, with an IC50 of 14,000 nM, provides a defined starting point for developing selective inhibitors [1]. Unlike non-selective or MAO-B preferring analogs, this compound allows for the specific modulation of MAO-A activity in cellular and in vivo models, reducing off-target effects on peripheral MAO-B and enabling clearer interpretation of pharmacological outcomes.

Novel Antimalarials Targeting Antioxidant Defense

In antimalarial drug discovery programs seeking to improve upon the TQCA benchmark, this 7-methyl derivative serves as a critical scaffold for hit expansion. While TQCA has proven in vivo efficacy [2], its therapeutic window may be narrow. Using 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid as a starting material enables the exploration of structure-activity relationships (SAR) at the 7-position. Chemists can use the carboxylic acid handle to synthesize amides, esters, and other derivatives to probe the effects on antiparasitic potency and selectivity against human cells, with the goal of identifying a lead series with a superior safety profile.

Low Molecular Weight Scaffold for FBDD & Hit-to-Lead

This compound is an ideal candidate for inclusion in fragment libraries due to its lower molecular weight (243.28 g/mol) compared to dimethyl analogs (257.31 g/mol) [3]. In FBDD campaigns against a variety of targets, its smaller size and the presence of a single methyl group offer a better starting point for growing fragments with high ligand efficiency. The carboxylic acid functionality provides a direct vector for chemical elaboration through amide bond formation or other bioconjugation techniques, facilitating the rapid synthesis of a diverse array of analogs for biochemical and biophysical screening.

Application
Selection Property
Validation Focus
MAO-A pathway selectivity studies
Isoform selectivity profile (MAO-A over MAO-B)
MAO-A vs MAO-B inhibition assay confirmation
Antimalarial SAR exploration
Substitution pattern for antioxidant defense modulation
Target engagement and selectivity index assessment
Fragment-based lead generation
Lower molecular weight scaffold with synthetic handle
Ligand efficiency and derivatization compatibility

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